3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the fusion of triazole and thiadiazine rings. One common synthetic route includes the reaction of 3,4-dimethoxybenzyl chloride with 4-fluorophenylhydrazine to form an intermediate, which is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or disruption of cellular processes. For example, its inhibition of carbonic anhydrase involves binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include:
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: Used in the synthesis of energetic materials.
The uniqueness of this compound lies in its specific combination of pharmacophoric groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17FN4O2S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H17FN4O2S/c1-25-16-8-3-12(9-17(16)26-2)10-18-21-22-19-24(18)23-15(11-27-19)13-4-6-14(20)7-5-13/h3-9H,10-11H2,1-2H3 |
InChI Key |
RVPGHQNQTSJIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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